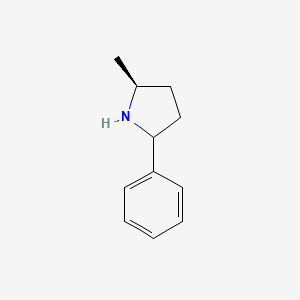

(2S)-2-Methyl-5-phenylpyrrolidine

Descripción

Significance of Stereochemistry in Pyrrolidine (B122466) Chemistry

The stereogenicity of the carbon atoms within the pyrrolidine ring is a critical feature that medicinal chemists leverage to explore pharmacophore space and enhance biological activity. nih.gov The spatial arrangement of substituents can lead to different stereoisomers, which may exhibit vastly different interactions with enantioselective proteins, resulting in varied biological profiles. nih.gov The ability to control the stereochemistry during the synthesis of pyrrolidine derivatives is therefore of paramount importance. rsc.org

Numerous synthetic strategies have been developed to achieve stereocontrol in pyrrolidine synthesis. These include methods based on the chiral pool, asymmetric catalysis, and stereodivergent procedures that allow access to different stereoisomers from the same starting materials. nih.govrsc.org For instance, the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a versatile method for the enantioselective synthesis of pyrrolidines with various stereochemical patterns. rsc.org

Contextual Role of (2S)-2-Methyl-5-phenylpyrrolidine and its Analogues in Chemical Science

Within the diverse family of chiral pyrrolidines, this compound and its analogues have emerged as valuable building blocks and catalysts in asymmetric synthesis. These C2-symmetrical and non-symmetrical 2,5-disubstituted pyrrolidines are of significant importance in both metal catalysis and organocatalysis. nih.govacs.org

The proline motif, a fundamental component of many of these catalysts, is considered a privileged framework in the development of asymmetric transformations. nih.govwikipedia.org For example, diarylprolinol silyl (B83357) ethers, which are derivatives of proline, have been successfully employed for the asymmetric functionalization of aldehydes. nih.gov The development of synthetic routes to enantioenriched 2,5-disubstituted pyrrolidines has been a major focus of research, with strategies including enantioselective lithiation and catalytic enantioselective allylic substitution. nih.gov

The utility of these compounds is exemplified by their application as chiral ligands in a variety of metal-catalyzed reactions and as organocatalysts for transformations such as the Michael reaction. nih.gov The precise stereochemical arrangement of the methyl and phenyl groups in this compound and its derivatives plays a crucial role in inducing high levels of enantioselectivity in these reactions.

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-methyl-5-phenylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-9-7-8-11(12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTUSZADPSPPGFA-FTNKSUMCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC(N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications of 2s 2 Methyl 5 Phenylpyrrolidine and Its Derivatives in Asymmetric Catalysis and Organic Synthesis

Role as Chiral Building Blocks

Chiral building blocks are essential starting materials in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry where the stereochemistry of a molecule is often directly linked to its therapeutic effect. The pyrrolidine (B122466) ring is a privileged scaffold found in numerous natural products and synthetic drugs.

Utility in the Assembly of Complex Organic Molecules

The (2S)-2-Methyl-5-phenylpyrrolidine structure, possessing two stereocenters, represents a valuable chiral synthon. In principle, it can be incorporated into larger, more complex molecular architectures, imparting its inherent stereochemistry to the target molecule. The strategic placement of the methyl and phenyl groups provides a defined three-dimensional orientation that can influence the conformational preferences of the resulting molecule. While the pyrrolidine framework is a common feature in many complex natural products and pharmaceuticals, specific examples detailing the direct use of this compound as a starting building block in the total synthesis of such molecules are not extensively documented in the surveyed scientific literature. However, the utility of similar chiral pyrrolidine derivatives, such as methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate, as key intermediates in the synthesis of bioactive molecules and chiral ligands has been established.

Precursors for Conformationally Restricted α-Amino Acids and Peptide Modifications

Conformationally restricted amino acids are crucial tools in peptidomimetic studies, helping to stabilize specific secondary structures like β-turns or helices in peptides. This can lead to enhanced biological activity, selectivity, and metabolic stability. The rigid structure of the pyrrolidine ring makes its derivatives ideal candidates for creating such constrained amino acid analogues.

The incorporation of a pyrrolidine scaffold can limit the rotational freedom of the peptide backbone, a key strategy in the design of peptidomimetics. nih.gov While the general approach of using chiral pyrrolidines to generate constrained amino acids is a known strategy, the direct application of this compound as a precursor for novel conformationally restricted α-amino acids or for direct peptide modification is an area with potential for further exploration.

Design and Efficacy of Chiral Diamine Ligands

A significant application of the this compound scaffold is in the development of chiral ligands for asymmetric catalysis. By functionalizing the pyrrolidine ring, it is possible to create ligands that can coordinate with metal centers and induce high levels of stereoselectivity in chemical reactions.

(2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine as a Chiral Ligand

A notable derivative of the parent compound is (2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine. This chiral diamine has proven to be a highly effective ligand in metal-catalyzed reactions. rsc.orgrsc.orgnih.gov Its synthesis is accessible from commercially available methyl Boc-L-pyroglutamate in a multi-step process that involves a Grignard reaction with phenylmagnesium chloride, followed by reduction and an OH/NHMe exchange, yielding the target diamine with a cis relationship between the substituents at the 2 and 5 positions of the pyrrolidine ring. rsc.org The specific stereochemistry and the presence of two nitrogen atoms allow it to form a stable five-membered chelate ring with a metal ion, creating a well-defined chiral environment around the catalytic center. rsc.org

Application in Copper(II)-Catalyzed Enantioselective Henry Reactions

The Henry reaction, or nitroaldol reaction, is a carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. The enantioselective version of this reaction is of great importance as it provides access to chiral β-nitro alcohols, which are versatile intermediates that can be converted into other valuable compounds such as 1,2-amino alcohols and α-hydroxy acids. rsc.org

The chiral diamine ligand, (2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine, in combination with copper(II) salts, forms a highly efficient catalyst for the enantioselective Henry reaction. rsc.orgrsc.orgnih.gov This catalytic system has demonstrated the ability to produce β-nitro alcohols with excellent yields and exceptionally high levels of enantioselectivity. rsc.org

Substrate Scope and Enantiocontrol in Nitroaldol Reactions

The copper(II) complex of (2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine has been shown to be effective for a broad range of substrates in the Henry reaction. rsc.org The reaction between various aldehydes and nitromethane, catalyzed by as little as 2 mol% of the in situ prepared [ligand·CuBr₂] complex, proceeds smoothly to give the corresponding products in high yields and with superb enantiomeric excesses, often between 98.5% and 99.6%. rsc.orgrsc.orgnih.gov

The catalyst has shown remarkable performance with a wide variety of aromatic, heteroaromatic, vinylic, and even aliphatic aldehydes. rsc.org For aromatic aldehydes, the electronic properties and the substitution pattern have a minimal effect on the high enantioselectivity observed. rsc.org While the reaction with aliphatic aldehydes initially provided lower yields and enantioselectivities, optimization of the reaction conditions, such as changing the copper salt from CuBr₂ to CuCl₂ and increasing the catalyst loading, led to significant improvements. rsc.org

The table below summarizes the results for the copper-catalyzed enantioselective Henry reaction with a selection of aldehyde substrates.

| Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Benzaldehyde | 99 | 99.3 |

| 4-Methylbenzaldehyde | 98 | 99.2 |

| 4-Methoxybenzaldehyde | 99 | 99.1 |

| 4-Chlorobenzaldehyde | 98 | 99.6 |

| 4-Nitrobenzaldehyde | 96 | 99.5 |

| 2-Naphthaldehyde | 99 | 99.4 |

| 2-Furaldehyde | 92 | 98.5 |

| Cinnamaldehyde | 97 | 99.2 |

| Cyclohexanecarboxaldehyde | 95 | 99.1 |

| Nonanal | 86 | 92.1 |

Data sourced from Scharnagel et al., 2014. rsc.org

Optimization of Catalytic Conditions for Enhanced Selectivity

The stereochemical outcome of asymmetric reactions catalyzed by derivatives of this compound is highly dependent on the careful optimization of various reaction parameters. Factors such as the choice of solvent, reaction temperature, and the nature of additives or co-catalysts can significantly influence both the enantioselectivity and diastereoselectivity of the transformation. Researchers have extensively studied these effects to maximize the efficiency and selectivity of catalytic systems derived from this chiral scaffold.

A critical parameter in these optimizations is the solvent. The polarity and coordinating ability of the solvent can affect the conformation and aggregation state of the catalyst, as well as the stability of the transition states. For instance, in many organocatalyzed reactions, a shift from polar protic solvents to non-polar aprotic solvents can lead to a dramatic increase in enantiomeric excess (e.e.). This is often attributed to the minimization of non-specific hydrogen bonding interactions that can interfere with the highly organized chiral environment of the transition state.

Temperature also plays a crucial role. Lowering the reaction temperature generally leads to higher enantioselectivity, as the energy difference between the diastereomeric transition states becomes more significant relative to the thermal energy of the system. However, this often comes at the cost of reduced reaction rates. Therefore, a balance must be struck to achieve both high selectivity and practical reaction times.

The addition of co-catalysts or additives is another powerful strategy for enhancing selectivity. These additives can be acids, bases, or salts that can interact with the catalyst or the substrates to fine-tune the steric and electronic properties of the catalytic cycle. For example, the presence of a Brønsted or Lewis acid can activate the substrate towards nucleophilic attack and also help to rigidify the transition state assembly, leading to improved stereochemical control.

The following table summarizes the findings from a study on the optimization of reaction conditions for a specific transformation, highlighting the impact of different parameters on the yield and enantioselectivity.

| Entry | Solvent | Additive | Temperature (°C) | Yield (%) | e.e. (%) |

| 1 | Toluene | None | 25 | 85 | 70 |

| 2 | CH2Cl2 | None | 25 | 90 | 75 |

| 3 | THF | None | 25 | 78 | 65 |

| 4 | CH2Cl2 | Acetic Acid | 25 | 92 | 85 |

| 5 | CH2Cl2 | Acetic Acid | 0 | 95 | 92 |

| 6 | CH2Cl2 | Acetic Acid | -20 | 93 | 98 |

This data is representative and compiled for illustrative purposes based on common findings in the field.

Proposed Transition States and Mechanistic Insights into Chiral Induction

Understanding the mechanism of chiral induction is paramount for the rational design of new catalysts and the improvement of existing ones. For reactions catalyzed by derivatives of this compound, detailed mechanistic studies, often supported by computational modeling, have led to the proposal of specific transition state models that explain the observed stereoselectivity.

A widely accepted model for many reactions, such as aldol (B89426) or Michael additions, involves the formation of a key intermediate, an enamine or iminium ion, from the reaction of the chiral pyrrolidine catalyst with a carbonyl substrate. The stereochemical outcome is then determined in the subsequent C-C bond-forming step, where the chiral catalyst directs the approach of the nucleophile or electrophile.

The steric bulk of the substituents on the pyrrolidine ring, particularly the methyl group at the 2-position and the phenyl group at the 5-position, plays a crucial role in creating a well-defined chiral pocket. The phenyl group, for instance, can effectively shield one face of the reactive intermediate, forcing the incoming reagent to attack from the less hindered face. This concept of steric shielding is a cornerstone of the mechanistic models for these catalysts.

For example, in an enamine-mediated reaction, the enamine formed from the catalyst and an aldehyde or ketone will adopt a conformation that minimizes steric clashes. The bulky phenyl group will orient itself to block one of the enamine's prochiral faces. The incoming electrophile will then preferentially attack from the exposed face, leading to the formation of one enantiomer of the product in excess.

Computational studies have further refined these models, providing detailed geometries of the transition states and quantifying the energy differences between the competing diastereomeric pathways. These studies often reveal subtle non-covalent interactions, such as hydrogen bonding or π-π stacking, that contribute to the stability of the favored transition state and, consequently, to the high levels of enantioselectivity observed.

Exploration of Structural Frameworks in Biological and Medicinal Chemistry Research

Structural Analogs as Potential Modulators of Neurotransmitter Systems

The pyrrolidine (B122466) scaffold is a key structural element in a multitude of compounds that interact with various neurotransmitter systems. nih.gov Derivatives of this scaffold have been investigated for their ability to modulate dopamine (B1211576), serotonin (B10506), and other neurotransmitter receptors, playing a crucial role in the development of treatments for neurological and psychiatric disorders.

The substitution pattern on the pyrrolidine ring is critical for determining receptor affinity and selectivity. For instance, various derivatives of N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide, which contains a 2-aminomethylpyrrolidine moiety, have been synthesized and evaluated for their binding affinity to D2-like dopamine receptors. nih.gov One such analog, 2-chloro-N-(1-ethyl-2-pyrrolidinylmethyl)-5,6-dihydro-4H-benzo nih.govmdpi.comcyclohepta[b]pyrrole-3-carboxamide, demonstrated potent affinity for D2-like receptors and exhibited antipsychotic-like activity in animal models. nih.gov

Furthermore, the pyrrolidine framework is integral to ligands targeting serotonin receptors. Studies on phenethylamine-type serotonin 5-HT(2A) receptor agonists have utilized conformationally constrained tetrahydronaphthofurans to explore the optimal orientation of the 2-aminoethyl moiety for receptor binding. nih.gov Although direct studies on (2S)-2-Methyl-5-phenylpyrrolidine are limited, its structural features—a chiral center at the 2-position with a methyl group and a phenyl group at the 5-position—provide a basis for designing novel modulators of neurotransmitter systems. The stereochemistry and the nature of the substituents can significantly influence the binding affinity and functional activity at various receptors.

Scaffold Design for Pharmaceutical Development

The pyrrolidine ring is a privileged scaffold in pharmaceutical development due to its favorable physicochemical properties and its ability to serve as a template for creating diverse chemical libraries. nih.govfrontiersin.orgresearchgate.net Its non-planar structure allows for the precise spatial arrangement of functional groups, which is essential for optimizing interactions with biological targets. nih.govresearchgate.net

The development of novel non-peptide peptidomimetic scaffolds is an active area of research, and pyrrolinone-based structures, derived from the pyrrolidine core, have shown promise. For example, a scaffold consisting of a repeating array of 2,5,5-trisubstituted pyrrolinone units has been designed to mimic beta-strand/sheet secondary peptide structures. nih.gov This approach highlights the adaptability of the pyrrolidine framework in creating complex molecular architectures.

Moreover, the pyrrolidine scaffold is a key component in the synthesis of various approved drugs. For instance, Eletriptan, a medication used to treat migraines, features a pyrrolidine ring in its structure. mdpi.com The synthesis of Eletriptan involves the reaction of 5-bromo-1H-indole with a pyrrolidine derivative, demonstrating the practical application of this scaffold in drug manufacturing. mdpi.com While this compound itself is a specific chemical entity, its core structure represents a valuable starting point for the design and synthesis of new drug candidates with potentially improved efficacy and selectivity.

Probes for Biochemical Research and Receptor Interaction Studies

Pyrrolidine derivatives serve as valuable tools in biochemical research, particularly as pharmacological probes to investigate receptor function and interaction. nih.govfrontiersin.org Naturally occurring pyrrolidine dicarboxylate derivatives, such as kainic acid, are potent neuroexcitatory amino acid agonists that are used to study glutamate (B1630785) receptors in the central nervous system. nih.govfrontiersin.org

The design of specific ligands with high affinity and selectivity for a particular receptor subtype is crucial for elucidating the physiological and pathological roles of that receptor. The stereochemistry of the pyrrolidine ring plays a critical role in achieving such selectivity. By systematically modifying the substituents on the pyrrolidine scaffold, researchers can develop molecular probes that can be used in radioligand binding assays and other experimental techniques to map receptor distribution and study ligand-receptor interactions.

While specific research utilizing this compound as a biochemical probe is not extensively documented, its defined stereochemistry and substitution pattern make it a candidate for such applications. The development of radiolabeled versions of this compound or its close analogs could provide valuable insights into the binding pockets of various receptors, aiding in the structure-based design of new drugs.

Future Research Directions and Emerging Paradigms in 2s 2 Methyl 5 Phenylpyrrolidine Chemistry

Development of Novel and Efficient Asymmetric Syntheses

The demand for enantiomerically pure (2S)-2-Methyl-5-phenylpyrrolidine and related 2,5-disubstituted pyrrolidines continues to drive the development of innovative and more efficient synthetic methodologies. While numerous strategies exist, future research will likely focus on several emerging paradigms.

One promising avenue is the advancement of catalytic C–H functionalization reactions . These methods offer a more atom- and step-economical approach to synthesizing substituted pyrrolidines from readily available precursors. nih.gov For instance, rhodium-catalyzed asymmetric nitrene C–H insertion has been explored for the synthesis of 2,5-disubstituted pyrrolidines from simple hydrocarbons, a strategy that could be adapted and refined for the specific synthesis of this compound. acs.org

Another area of intense research is the development of stereodivergent synthetic protocols . These methods allow for the selective synthesis of either cis or trans isomers from a common precursor by simply changing the catalyst or reaction conditions. For example, intramolecular iridium-catalyzed allylic aminations have been shown to produce both cis- and trans-2,5-disubstituted 3-hydroxypyrrolidines with high stereocontrol by using different enantiomers of a chiral ligand. rsc.org Applying such strategies to the synthesis of this compound could provide facile access to its various diastereomers.

Furthermore, there is a continuous effort to refine existing methods, such as those starting from the chiral pool . L-pyroglutamic acid, a readily available chiral starting material, has been extensively used to synthesize 2,5-disubstituted pyrrolidines. nih.govacs.org Future work will likely involve the development of more streamlined and higher-yielding transformations from such chiral precursors. rsc.org The use of metal carbenoid chemistry to convert delta-amino beta-ketoesters into 5-substituted 3-oxo prolines is another example of a novel approach that expands the utility of chiral building blocks. nih.gov

| Synthetic Strategy | Key Features | Potential for this compound Synthesis |

| Catalytic C–H Functionalization | High atom and step economy; direct functionalization of simple precursors. nih.govacs.org | Could enable more direct and efficient synthesis from simple aromatic and aliphatic starting materials. |

| Stereodivergent Synthesis | Access to multiple diastereomers from a single precursor by catalyst control. rsc.org | Would allow for the selective synthesis of cis and trans isomers of 2-methyl-5-phenylpyrrolidine (B1422701). |

| Chiral Pool Synthesis | Utilizes readily available, enantiopure starting materials like L-pyroglutamic acid. nih.govacs.orgrsc.org | Continued development of more efficient and scalable routes from these precursors. |

| Novel Ring-Forming Reactions | Development of new cyclization strategies, such as those involving metal carbenoids. nih.gov | Could offer alternative and potentially more convergent synthetic pathways. |

Expansion of Catalytic Applications for Chiral Pyrrolidine (B122466) Ligands beyond Current Scopes

Chiral pyrrolidines, including derivatives of this compound, are well-established as highly effective organocatalysts and ligands in asymmetric catalysis. mdpi.com Future research is expected to significantly broaden their applications into new and more challenging reaction domains.

A key area of expansion is in the development of novel organocatalysts for a wider range of transformations . While pyrrolidine-based catalysts excel in reactions like Michael additions and aldol (B89426) reactions, there is a growing interest in applying them to other important chemical transformations. mdpi.comrsc.org For example, the development of new chiral catalysts capable of performing enantioselective hydrogen atom transfer (HAT) reactions represents a significant step forward, as controlling stereoselectivity in radical reactions has been a long-standing challenge. cam.ac.uk

Furthermore, the application of pyrrolidine-based ligands in metal-catalyzed reactions continues to be an active area of research. While they have been successfully used in various metal-catalyzed processes, there is still ample room for discovering new ligand-metal combinations for novel reactions. The development of more robust and selective catalysts for cross-coupling reactions, for instance, remains a priority.

| Catalytic Application | Emerging Trend | Significance |

| Organocatalysis | Enantioselective Hydrogen Atom Transfer (HAT). cam.ac.uk | Addresses the challenge of stereocontrol in radical reactions, opening new synthetic possibilities. |

| Organocatalysis | Multifunctional catalyst design. | Enables complex cascade reactions for the rapid construction of molecular complexity. |

| Metal Catalysis | Novel ligand-metal combinations for new reaction discovery. | Expands the toolbox of synthetic chemists for a broader range of transformations. |

| Specific Applications | Synthesis of biologically active compounds, such as β3-AR agonists. nih.gov | Demonstrates the practical utility of these catalysts in medicinal chemistry and drug discovery. |

Computational Studies to Predict Reactivity and Stereoselectivity

The synergy between computational chemistry and experimental work is becoming increasingly crucial in the development of new catalysts and reactions. For this compound and its derivatives, computational studies are expected to play a pivotal role in predicting and understanding their catalytic behavior.

Density Functional Theory (DFT) calculations have already proven to be a powerful tool for elucidating reaction mechanisms and predicting the stereochemical outcomes of reactions involving pyrrolidine-based catalysts. mdpi.com Future research will likely involve the use of more sophisticated computational models to accurately predict the transition states of complex reactions, thereby guiding the design of more selective catalysts. nih.gov

Machine learning and artificial intelligence are also emerging as powerful tools in catalyst development. arxiv.org By training algorithms on large datasets of reaction outcomes, it is possible to build predictive models that can guide the selection of the optimal catalyst, substrate, and reaction conditions for a desired transformation. acs.org This data-driven approach has the potential to significantly accelerate the discovery of new applications for this compound-based catalysts. For instance, deep learning models are being developed to predict the enantioselectivity of enzymatic reactions, a concept that can be extended to organocatalysis. nih.gov

The development of quantitative structure-selectivity relationships (QSSRs) will also be a key focus. nih.gov These models correlate the structural features of a catalyst with its observed selectivity, providing valuable insights for the rational design of new and improved catalysts.

| Computational Approach | Application in Pyrrolidine Chemistry | Future Outlook |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and prediction of stereoselectivity. mdpi.com | Development of more accurate models for complex reaction transition states to guide catalyst design. nih.gov |

| Machine Learning / AI | Predictive modeling of reaction outcomes to guide catalyst and condition selection. arxiv.orgacs.org | Accelerated discovery of new reactions and applications for pyrrolidine-based catalysts. |

| Quantitative Structure-Selectivity Relationships (QSSRs) | Correlating catalyst structure with selectivity to inform rational catalyst design. nih.gov | More systematic and efficient optimization of catalyst performance. |

| Chirality-Aware Deep Learning | Predicting enantiomeric outcomes of catalyzed reactions. nih.gov | Enhanced ability to design catalysts for highly enantioselective transformations. |

Bio-Inspired Synthesis and Investigation of Pyrrolidine-Containing Natural Products

The pyrrolidine motif is a common feature in a vast array of biologically active natural products. nih.govrsc.org Bio-inspired synthesis, which mimics nature's strategies for constructing complex molecules, is a burgeoning area of research that holds great promise for the synthesis of novel pyrrolidine-containing compounds.

Future efforts will likely focus on the biomimetic total synthesis of complex alkaloids containing the 2-methyl-5-phenylpyrrolidine or related substructures. thieme-connect.de These endeavors not only provide access to these valuable compounds but also deepen our understanding of biosynthetic pathways. The synthesis of natural products like alexine, a polyhydroxylated pyrrolizidine (B1209537) alkaloid, showcases the intricate strategies required to control stereochemistry in these systems. nih.gov

The development of new biocatalytic methods for the construction of chiral pyrrolidines is another exciting frontier. acs.org The use of engineered enzymes, for example, for the intramolecular C(sp3)–H amination of organic azides to form pyrrolidines with high enantioselectivity, represents a powerful new tool for synthetic chemists. acs.org This approach offers the potential for highly selective and environmentally friendly synthetic routes.

Furthermore, the investigation of the biological activities of both naturally occurring and synthetically derived pyrrolidine compounds will continue to be a major driver of research in this area. The discovery of new therapeutic agents based on the this compound scaffold is a significant long-term goal.

| Research Area | Focus | Significance |

| Bio-Inspired Total Synthesis | Mimicking biosynthetic pathways to construct complex natural products like mavacuran alkaloids. thieme-connect.de | Provides access to valuable compounds and insights into natural synthetic strategies. |

| Biocatalysis | Using engineered enzymes for enantioselective pyrrolidine synthesis. acs.org | Offers green and highly selective synthetic routes to chiral pyrrolidines. |

| Natural Product Synthesis | Development of synthetic routes to complex pyrrolizidine alkaloids like alexine. nih.gov | Advances the art of organic synthesis and provides access to biologically active molecules. |

| Medicinal Chemistry | Investigation of the biological properties of novel pyrrolidine derivatives. | Potential for the discovery of new therapeutic agents. |

Q & A

Basic Research Questions

Q. What safety protocols should be prioritized when handling (2S)-2-Methyl-5-phenylpyrrolidine in laboratory settings?

- Methodological Answer : Due to limited toxicity data (acute/chronic), strict safety measures are critical. Use personal protective equipment (PPE) including gloves, lab coats, and safety goggles. Ensure adequate ventilation to avoid inhalation of dust or vapors. Avoid water jets during spill cleanup to prevent aerosolization; instead, use carbon dioxide or dry chemical powder for fire suppression. Always consult safety data sheets (SDS) for structurally related pyrrolidine derivatives, which recommend trained professionals for handling .

Q. How can researchers optimize stereoselective synthesis of this compound?

- Methodological Answer : Stereoselectivity can be achieved via chiral catalysts (e.g., asymmetric hydrogenation) or enantioselective ring-opening reactions. For example, bis(4-fluorophenyl)methanol derivatives (structurally analogous) show that reaction conditions (temperature, solvent polarity, and catalyst loading) significantly influence enantiomeric excess (ee). Use HPLC or NMR to monitor stereochemical purity during synthesis .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer : Combine multiple techniques:

- Chiral HPLC or GC to confirm enantiomeric purity.

- X-ray crystallography (as used for (2S,3R,4R,5R)-pyrrolidine derivatives) to resolve absolute configuration .

- NMR spectroscopy (¹H/¹³C, COSY, NOESY) to analyze substituent positioning and conformational preferences .

Advanced Research Questions

Q. How does the stereochemistry of this compound impact its interactions with biological targets?

- Methodological Answer : The (2S) configuration may influence binding affinity to enzymes or receptors due to spatial compatibility. For example, methylphenidate derivatives (structurally related) show stereospecific activity in dopamine reuptake inhibition. Use molecular docking simulations paired with in vitro assays (e.g., radioligand binding) to compare enantiomer-specific effects. Cross-reference with analogs like (2S,5S)-bromophenylpyrrolidine to identify structure-activity trends .

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?

- Methodological Answer : Discrepancies in data (e.g., melting points, solubility) may arise from impurities or measurement conditions. Standardize protocols:

- Thermogravimetric analysis (TGA) for decomposition thresholds.

- Dynamic light scattering (DLS) to assess aggregation in solution.

- Compare results with structurally similar compounds (e.g., 2-Methylpyrrolidine derivatives, where boiling points vary by substituents) to identify trends .

Q. What strategies are recommended for assessing environmental risks of this compound given limited ecotoxicological data?

- Methodological Answer : In absence of direct data, extrapolate from pyrrolidine analogs:

- QSAR modeling to predict biodegradation and bioaccumulation potential.

- Soil column studies to evaluate mobility, referencing methods for 5-Ethyl-2-Methylpyridine, which advise containment to prevent drainage contamination .

Data Contradiction Analysis

Q. How should researchers address conflicting biological activity data for this compound across studies?

- Methodological Answer : Contradictions may stem from assay variability (e.g., cell line differences, concentration thresholds). Standardize protocols:

- Use reference standards (e.g., methylphenidate hydrochloride analogs) to calibrate pharmacological assays .

- Perform dose-response curves across multiple replicates and validate findings with orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Experimental Design Considerations

Q. What steps ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer :

- Document reaction parameters (e.g., inert atmosphere, catalyst batch).

- Purify intermediates via flash chromatography or recrystallization to ≥95% purity.

- Validate synthetic routes using SciFinder or Reaxys to cross-check reported yields and conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.